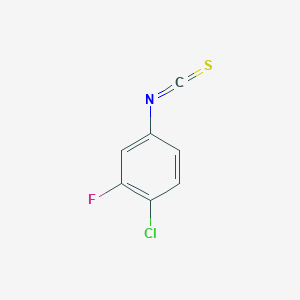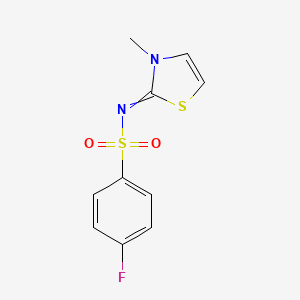
4-Chloro-3-fluorophenylisothiocyanate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the reaction of isothiocyanates with various nucleophiles. For instance, 4-fluorobenzoyl isothiocyanate reacts with fluoroanilines to produce fluorophenylthioureas . Similarly, the synthesis of 4-([18F]fluoromethyl)-2-chlorophenylisothiocyanate involves optimized reaction conditions to yield the desired isothiocyanate with high purity . These methods suggest that the synthesis of 4-Chloro-3-fluorophenylisothiocyanate could potentially be achieved through analogous reactions involving chloro- and fluoro-substituted anilines or benzoyl compounds.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been analyzed using techniques such as X-ray diffraction and vibrational spectroscopy . For example, the structural analysis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas reveals that the carbonyl and thiourea groups are almost planar with an antiperiplanar conformation . These findings could be indicative of the potential molecular conformation of 4-Chloro-3-fluorophenylisothiocyanate, considering the influence of the isothiocyanate group and halogen substituents on the molecular geometry.
Chemical Reactions Analysis
Isothiocyanates are known to react with amino acids to form thiocarbamoyl derivatives, which can be further converted to thiohydantoin derivatives . The reactivity of 4-Chloro-3-fluorophenylisothiocyanate could be similar, allowing it to participate in reactions with nucleophiles such as amines. Additionally, the presence of fluorine could influence the reactivity and selectivity of the compound in various chemical transformations, as seen in the case of fluorinated dienes used in Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data, crystal packing, and intermolecular interactions . For instance, the presence of fluorine can affect the hydrogen bonding patterns and electronic properties of the molecules . The fluorine atom's electronegativity and size could also influence the compound's dipole moment, polarizability, and other electronic properties . These studies suggest that 4-Chloro-3-fluorophenylisothiocyanate may exhibit unique physical and chemical properties due to the combined effects of the chloro and fluoro substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
1. Fluorescent Probes in Biomedical, Environmental Monitoring, and Food Safety
- Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They have unique optical properties and high sensitivity .
- Methods : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
2. Fluorescent Protein Antibodies
- Application : This review provides an overview of various Fluorescent Proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Methods : Heavy-chain antibodies (HCAb) from camelid and immunoglobulin new antigen receptors (IgNAR) from sharks naturally lack light chains .
- Results : These small and stable nanobodies can be expressed and functional in living cells. In addition, they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
3. Fluorinated Polymers in Electronics
- Application : Fluorinated polymers have been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries .
- Methods : The development of synthetic strategies for novel fluorinated polymers and their diverse applications in various fields .
- Results : With their customized structures and excellent properties, fluorinated polymers hold significant promise to uncover more potential applications in the era of flexible and wearable electronics .
4. Double Decarboxylative Coupling Reactions
- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results : The decarboxylative cross-coupling reactions of carboxylic acids have emerged within recent years as one of the most promising strategies for constructing carbon–carbon and carbon–heteroatom bonds .
5. Fluorinated Polyolefins in Chemical Industry
- Application : Traditional fluorinated polyolefins can be modified through chemical methods to produce functional materials . Copolymerization of fluorinated olefins with non-fluorinated monomers effectively addresses synthesis challenges, yielding main-chain fluoro-containing polymers with specific functional groups .
- Methods : Recent studies have revealed that free radical (co)polymerization of fluorinated (meth)acrylate monomers leads to new fluorinated polymers with enhanced solubility, processability, and structural diversity .
- Results : With their customized structures and excellent properties, fluorinated polymers hold significant promise to uncover more potential applications in the era of flexible and wearable electronics .
6. 4-Chloro-3-formylcoumarins in Organic Chemistry
- Application : This paper reviews the research data available in the literature on the chemistry of 4-chloro-3-formylcoumarins reported over the last two to three decades .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQXTPFOLQLDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396437 | |
| Record name | 4-Chloro-3-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenylisothiocyanate | |
CAS RN |
597545-17-0 | |
| Record name | 4-Chloro-3-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-fluoro-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)






![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)





